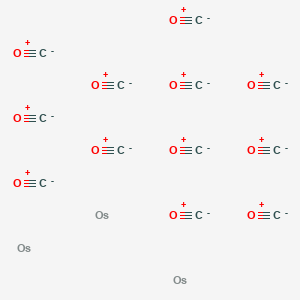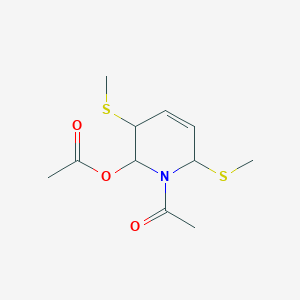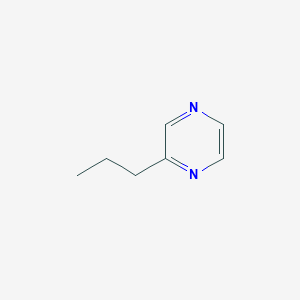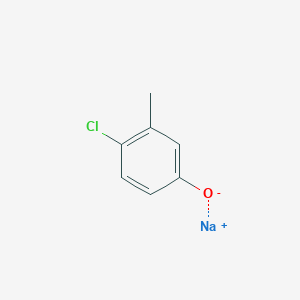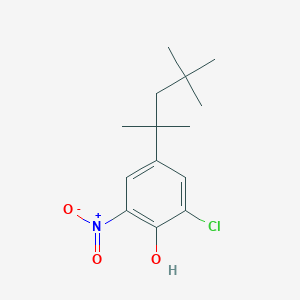
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol, also known as PCMX, is a chlorinated phenolic compound that has been widely used as an antimicrobial agent in various consumer and industrial products. PCMX has been shown to exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, and has been used in a variety of applications, including hand soaps, surgical scrubs, and wound dressings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol involves the disruption of bacterial cell membranes and inhibition of bacterial enzyme activity. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can penetrate the bacterial cell wall and interact with the cytoplasmic membrane, leading to the leakage of intracellular components and eventual cell death. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can also inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been shown to have low toxicity and is generally considered safe for use in consumer and industrial products. However, prolonged exposure to high concentrations of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can cause skin irritation and sensitization. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can also affect the normal microbial flora on the skin and in the gut, which may have implications for the development of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of use. However, there are also some limitations to its use, such as the potential for interference with other experimental assays, the need for appropriate controls, and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol, including the development of new synthesis methods to improve yield and purity, the evaluation of its efficacy in combination with other antimicrobial agents, and the investigation of its potential as a therapeutic agent for the treatment of infections. Additionally, further studies are needed to evaluate the long-term effects of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol exposure on human health and the environment.
Métodos De Síntesis
The synthesis of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-chloro-4-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol. The yield of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been used in various scientific research applications, such as in vitro antimicrobial assays, microbial growth inhibition studies, and biofilm formation assays. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has also been used in animal studies to evaluate its efficacy in preventing infections and promoting wound healing.
Propiedades
Número CAS |
17199-21-2 |
|---|---|
Nombre del producto |
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
Fórmula molecular |
C14H20ClNO3 |
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
2-chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H20ClNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
Clave InChI |
CMZFNWJNFPSWLL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
Sinónimos |
2-CHLORO-6-NITRO-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



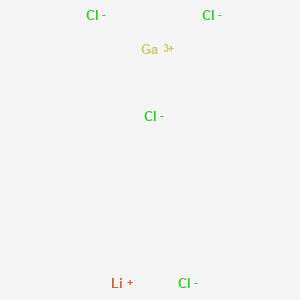
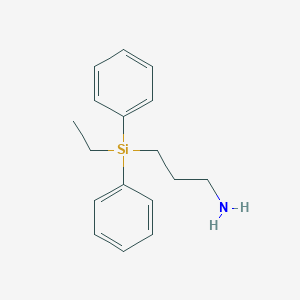

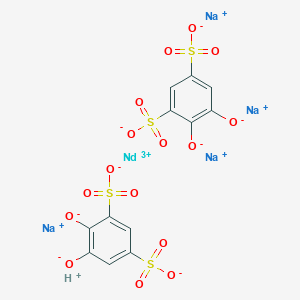
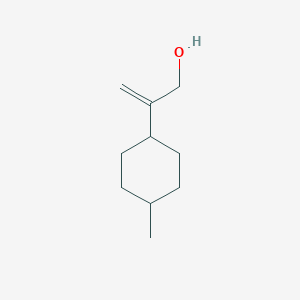

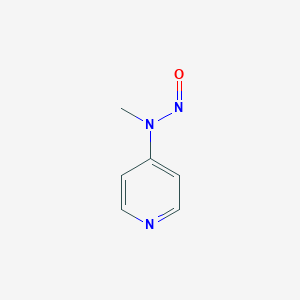
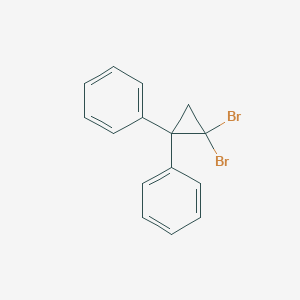
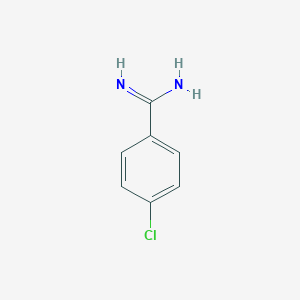
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
